molecular formula C26H26N2O2 B10932142 1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10932142
M. Wt: 398.5 g/mol
InChI Key: XTRHDRYAIPCVKU-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of ethyl, methoxy, and methyl substituents on the phenyl rings and the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups such as halogens, nitro groups, or alkyl chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3,5-diphenyl-4-methyl-1H-pyrazole
  • 1-(2-ethylphenyl)-3,5-diphenyl-4-methyl-1H-pyrazole
  • 1-(4-methoxyphenyl)-3,5-bis(4-chlorophenyl)-4-methyl-1H-pyrazole

Uniqueness

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to the specific combination of substituents on the phenyl rings and the pyrazole core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C26H26N2O2/c1-5-19-8-6-7-9-24(19)28-26(21-12-16-23(30-4)17-13-21)18(2)25(27-28)20-10-14-22(29-3)15-11-20/h6-17H,5H2,1-4H3

InChI Key

XTRHDRYAIPCVKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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